molecular formula C19H17FN4O2S B2444594 N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-79-4

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No. B2444594
CAS RN: 941974-79-4
M. Wt: 384.43
InChI Key: MFGIHSNXSOBWIU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMU or FMU-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Drug Discovery and Metabolism

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide and related compounds have been extensively studied for their potential in drug discovery, particularly in the context of human immunodeficiency virus (HIV) treatment. 19F-nuclear magnetic resonance (NMR) spectroscopy has played a pivotal role in the drug discovery program for evaluating the metabolism and disposition of these compounds, including MK-0518, a potent inhibitor from this series currently in phase III clinical trials. The metabolic fate and excretion balance of these compounds were investigated in rats and dogs, highlighting their elimination mainly through metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).

Chemical Synthesis

The compound has also contributed to advancements in chemical synthesis. Research focused on the synthesis of 2-substituted thiazole-5-carboxylate esters via photolysis demonstrates the compound's role in the development of new synthetic methodologies. This approach offers moderate yields and highlights the versatility of thiazole derivatives in chemical synthesis (Fong et al., 2004).

Biological Activity

In the realm of biological activity, thiazole-aminopiperidine hybrid analogues, including derivatives of N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Antimicrobial and Antifungal Activities

Thiazole-5-carboxamide derivatives have been studied for their varied biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. The synthesis and microbial screening of these compounds reveal their effectiveness against both gram-positive and gram-negative bacteria, as well as their antifungal properties, providing valuable insights into the development of new antimicrobial agents (Mhaske et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIHSNXSOBWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

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